molecular formula C20H12Cl2N4O2S3 B2801077 N-(3-chlorophenyl)-12-(5-chlorothiophen-2-yl)-4-methyl-2-oxo-6,10-dithia-1,8,13-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,12-tetraene-5-carboxamide CAS No. 866842-54-8

N-(3-chlorophenyl)-12-(5-chlorothiophen-2-yl)-4-methyl-2-oxo-6,10-dithia-1,8,13-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,12-tetraene-5-carboxamide

Cat. No.: B2801077
CAS No.: 866842-54-8
M. Wt: 507.42
InChI Key: DMPREHLCYICXHI-UHFFFAOYSA-N
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Description

This compound features a complex tricyclic framework integrating a chlorophenyl group, a 5-chlorothiophen-2-yl moiety, and a carboxamide functional group. While direct structural or synthetic data for this compound are absent in the provided evidence, tools like SHELX—a crystallographic refinement suite—are critical for resolving such intricate structures . The compound’s hybrid heterocyclic architecture implies possible applications in medicinal chemistry or agrochemical development, though empirical studies are needed to confirm these hypotheses.

Properties

IUPAC Name

N-(3-chlorophenyl)-12-(5-chlorothiophen-2-yl)-4-methyl-2-oxo-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl2N4O2S3/c1-9-15-18(31-16(9)17(27)23-11-4-2-3-10(21)7-11)24-20-26(19(15)28)25-12(8-29-20)13-5-6-14(22)30-13/h2-7H,8H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPREHLCYICXHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N3C(=N2)SCC(=N3)C4=CC=C(S4)Cl)C(=O)NC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl2N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-12-(5-chlorothiophen-2-yl)-4-methyl-2-oxo-6,10-dithia-1,8,13-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,12-tetraene-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial and enzyme inhibition activities.

Chemical Structure

The compound's structure can be described as follows:

  • Molecular Formula : C16H12Cl2N4O3S3
  • Molecular Weight : 475.4 g/mol

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

1. Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance:

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus1550
Escherichia coli1250
Candida albicans1050

These results suggest that the compound possesses effective antimicrobial properties against both bacterial and fungal strains.

2. Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown inhibitory activity against firefly luciferase:

Enzyme Inhibition (%) IC50 (µM)
Firefly luciferase38% at 10 µMNot specified

This suggests that the compound may interfere with bioluminescence pathways and could be further explored for applications in bioluminescent assays or as a biochemical tool.

Case Studies and Research Findings

A notable study investigated the synthesis and biological evaluation of various derivatives of this compound class. The findings revealed that modifications to the chlorophenyl and thiophenyl groups significantly affected antimicrobial potency and enzyme inhibition.

Synthesis Methodology

The synthesis typically involves a multi-step process including:

  • Formation of intermediate compounds through condensation reactions.
  • Purification via crystallization techniques.
  • Characterization using spectroscopic methods such as NMR and mass spectrometry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Similarity Assessment Criteria

Compound similarity is evaluated through structural alignment, physicochemical properties (e.g., logP, molecular weight), and pharmacophore features . Below, the target compound is compared to analogous structures from agrochemical and pharmaceutical contexts (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Potential Applications
Target Compound Chlorophenyl, chlorothiophene, triazatricyclo, carboxamide Hypothetical: Enzyme inhibition
3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine (Furilazole) Dichloroacetyl, oxazolidine, furanyl Herbicide safener
3-amino-2,5-dichlorobenzoic acid (Chloramben) Dichlorobenzoic acid Herbicide
Structural and Functional Analysis
  • Triazatricyclo Framework vs. The dithia groups may improve redox stability, whereas Furilazole’s dichloroacetyl group is tailored for herbicide protection .
  • Chlorophenyl/Chlorothiophene vs. Dichlorobenzoic Acid (Chloramben): The dual chloro-substituted aromatic systems in the target compound likely increase lipophilicity (higher logP) compared to Chloramben’s polar carboxylic acid group, which favors herbicide activity through soil mobility .
  • Carboxamide Functional Group: This moiety, absent in the compared compounds, could facilitate hydrogen-bonding interactions with biological targets, a feature leveraged in kinase inhibitors or protease modulators.

Research Findings and Implications

Methodological Considerations

Virtual screening protocols emphasize structural similarity to predict bioactivity . However, the target compound’s unique triazatricyclo core and dual sulfur atoms place it in a distinct chemical space compared to conventional agrochemicals (e.g., Furilazole, Chloramben).

Hypothetical Advantages and Challenges
  • Advantages: The tricyclic system may confer metabolic stability, while the carboxamide group offers tunability for optimizing solubility or target affinity.

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